PIM1 Kinase Inhibition Potency Relative to Undisclosed Incyte Patent Comparators
The target compound falls within the structurally defined scope of Incyte Corporation's thiazolecarboxamide PIM inhibitor patent family. In the BindingDB-curated Pim enzyme assay data for compounds from US Patent 10,828,290 (a continuation of the same patent family), structurally related thiazolecarboxamide analogs bearing 2,4-difluorophenyl and pyridinyl substituents demonstrate PIM1 IC₅₀ values of <100 nM [1]. This potency level places the chemotype among the high-affinity PIM1 ligand class, though the specific IC₅₀ value for CAS 321430-13-1 has not been publicly disclosed in a peer-reviewed primary research paper [2]. By class-level inference from patent SAR tables, the 3-pyridinyl attachment (as in the target compound) is expected to confer a distinct hinge-binding geometry compared to the 2-pyridinyl isomer, potentially yielding differential PIM1 vs. PIM2 selectivity profiles [1]. Note: Direct head-to-head IC₅₀ comparison data for this specific compound versus the 2-pyridinyl isomer (CAS 400079-01-8) were not locatable in the publicly accessible literature as of April 2026.
| Evidence Dimension | PIM1 kinase inhibition (biochemical enzyme assay) |
|---|---|
| Target Compound Data | IC₅₀ not publicly disclosed for CAS 321430-13-1 |
| Comparator Or Baseline | Structurally related thiazolecarboxamides in the same Incyte patent family: PIM1 IC₅₀ <100 nM (BindingDB entry derived from US 10,828,290) |
| Quantified Difference | Cannot be calculated due to absence of disclosed target compound IC₅₀ |
| Conditions | Pim Enzyme Assay; recombinant human PIM1 kinase domain; details proprietary to Incyte Corporation (BindingDB-records derived from patent filings) |
Why This Matters
The <100 nM class-level potency benchmark provides a minimum-expected-activity threshold for researchers evaluating this compound as a PIM1 chemical probe, though actual profiling against the specific 321430-13-1 batch is essential given the absence of disclosed primary data.
- [1] BindingDB. Ki Summary for BDBM377249. Target: Serine/threonine-protein kinase pim-1. Pim Enzyme Assay IC₅₀ <100 nM. Citation: Xue C, Li Y, Feng H, Zhang K. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. US Patent 10,828,290. 2020. View Source
- [2] Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. US Patent 10,517,858. Issued 31 Dec 2019. Provides structural scope including 3-pyridinyl thiazole carboxamides. View Source
